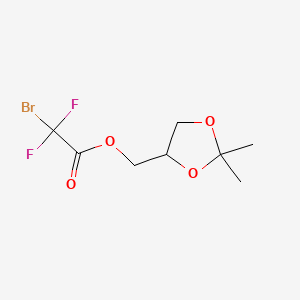
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is a chemical compound with the molecular formula C8H11BrF2O4. This compound is notable for its unique structure, which includes a dioxolane ring and a difluoroacetate group. It is used in various scientific research applications due to its reactivity and potential for modification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2-Dimethyl-1,3-dioxolane-4-methanol and 2-bromo-2,2-difluoroacetic acid.
Reduction: The corresponding alcohol, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2,2-difluoroethanol.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate involves its interaction with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The difluoroacetate group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-chloro-2,2-difluoroacetate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-iodo-2,2-difluoroacetate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-fluoro-2,2-difluoroacetate
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is unique due to the presence of both bromine and difluoroacetate groups, which impart distinct reactivity and chemical properties. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H11BrF2O4 |
|---|---|
Molekulargewicht |
289.07 g/mol |
IUPAC-Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11BrF2O4/c1-7(2)14-4-5(15-7)3-13-6(12)8(9,10)11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
FOAVGSNHUXCJOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)COC(=O)C(F)(F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


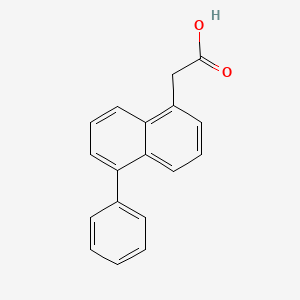
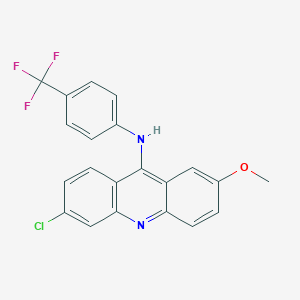
![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)
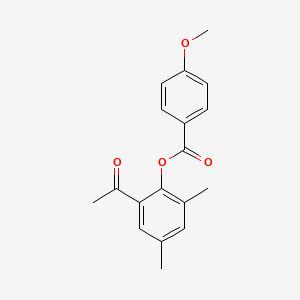
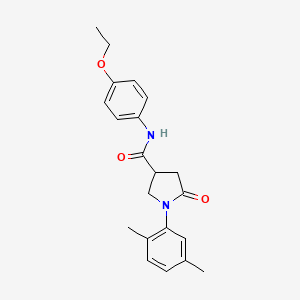
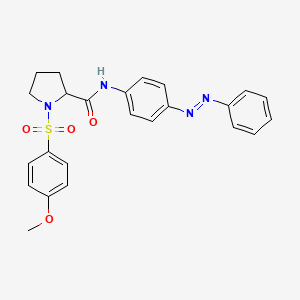

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
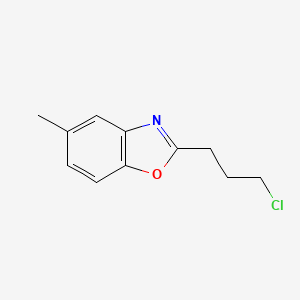
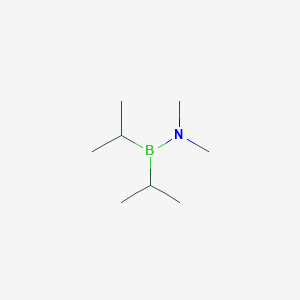
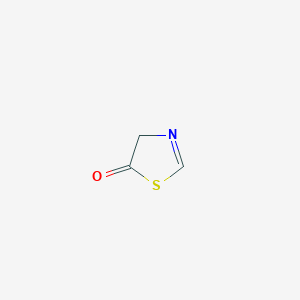
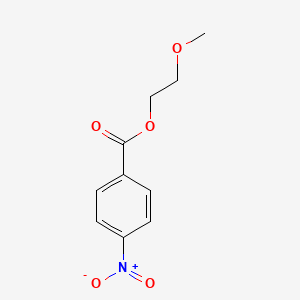
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
